L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]-
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Overview
Description
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- is a complex organic compound that combines the structural elements of L-alanine, ethylphenylamine, pyridine, and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- typically involves multi-step organic reactionsThe final steps involve the coupling of the ethylphenylamine and L-alanine moieties under controlled conditions, often using catalysts and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.
Reduction: This reaction can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction allows for the replacement of certain groups within the molecule, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying and manipulating biological systems .
Comparison with Similar Compounds
Similar Compounds
L-Alanine,3-[[2-(4-pyridinyl)ethyl]sulfinyl]-: This compound shares the L-alanine and pyridinyl groups but differs in the presence of a sulfinyl group instead of the benzimidazole core.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in various organic synthesis and pharmaceutical applications.
Uniqueness
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- is unique due to its combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C24H23N5O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C24H23N5O3/c1-2-29(18-6-4-3-5-7-18)15-21(24(31)32)28-23(30)17-8-9-19-20(14-17)27-22(26-19)16-10-12-25-13-11-16/h3-14,21H,2,15H2,1H3,(H,26,27)(H,28,30)(H,31,32)/t21-/m0/s1 |
InChI Key |
LVWRHOMYGXCWHT-NRFANRHFSA-N |
Isomeric SMILES |
CCN(C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4 |
SMILES |
CCN(CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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